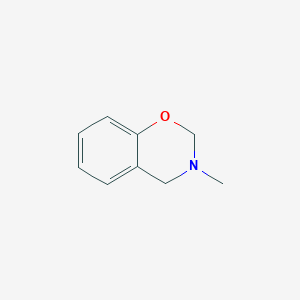

SM-2470

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

6638-04-6 |

|---|---|

Molekularformel |

C23H30ClN5O3 |

Molekulargewicht |

460.0 g/mol |

IUPAC-Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2-bicyclo[2.2.2]oct-5-enyl)methanone;hydrochloride |

InChI |

InChI=1S/C23H29N5O3.ClH/c1-30-19-12-17-18(13-20(19)31-2)25-23(26-21(17)24)28-9-7-27(8-10-28)22(29)16-11-14-3-5-15(16)6-4-14;/h3,5,12-16H,4,6-11H2,1-2H3,(H2,24,25,26);1H |

InChI-Schlüssel |

IHBVUYHTCGEQHD-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CC5CCC4C=C5)N)OC.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the WIZARD² 2470 Gamma Counter: Principle of Operation and Core Applications

This technical guide provides a comprehensive overview of the PerkinElmer WIZARD² 2470 Automatic Gamma Counter, designed for researchers, scientists, and drug development professionals. The document details the instrument's core operational principles, technical specifications, and its application in key experimental protocols such as Radioimmunoassays (RIA) and Chromium-51 release assays.

Core Principle of Operation: Scintillation Detection

The WIZARD² 2470 operates on the principle of scintillation counting, a highly sensitive method for detecting and quantifying gamma radiation.[1] The process begins when a gamma ray emitted from a sample interacts with a scintillator material within the detector.[2][3] This interaction excites the atoms of the scintillator, which then de-excite by emitting photons of visible light—a process known as scintillation.[2][3] The intensity of the light flash is directly proportional to the energy of the incident gamma ray.[3]

The key components of the WIZARD² 2470's detection system include:

-

Thallium-Activated Sodium Iodide (NaI(Tl)) Crystal: The instrument is equipped with one to ten independent well-type detectors, each containing a NaI(Tl) crystal.[4][5] This inorganic crystal is an efficient scintillator, meaning it readily absorbs gamma rays and converts their energy into light photons.[1][6] The well-type design with 4π counting geometry ensures that the sample is surrounded by the detector, maximizing the capture of emitted gamma rays and leading to high counting efficiency.[4][5]

-

Photomultiplier Tube (PMT): Optically coupled to the NaI(Tl) crystal, the PMT is a vacuum tube that is highly sensitive to light. When the photons from the scintillator strike the photocathode of the PMT, they generate a small number of electrons.[1][6] These electrons are then accelerated through a series of dynodes, with each dynode amplifying the number of electrons. This results in a measurable electrical pulse for each initial scintillation event.[2]

-

Linear Multichannel Analyzer (MCA): The electrical pulses from the PMT are sent to the MCA.[4][5] The MCA sorts these pulses based on their amplitude, which, as mentioned, is proportional to the energy of the original gamma ray.[2] The WIZARD² 2470 features a 2048-channel MCA, allowing for precise energy discrimination.[4][5] This capability is crucial for distinguishing between different radionuclides in dual-label studies and for reducing background noise.[7]

-

Data Processing and Analysis: The sorted data from the MCA is then processed by the instrument's built-in computer. The system counts the number of events within specific energy windows corresponding to the radionuclide of interest, providing a quantitative measure of the radioactivity in the sample. The results can be displayed in various units, including Counts Per Minute (CPM) and Disintegrations Per Minute (DPM).[7]

The entire detector assembly is housed within substantial lead shielding to minimize interference from external background radiation and to prevent crosstalk between samples on the conveyor.[4][5]

Technical Specifications

The WIZARD² 2470 is available in various configurations to meet different laboratory needs.[8] Key technical specifications are summarized in the tables below.

Table 1: Instrument Performance

| Parameter | Value | Reference |

| Energy Range | 15 - 1000 keV | [4][9] |

| Maximum Count Rate (for ¹²⁵I) | ~6 million DPM (~5 million CPM) | [4][9] |

| Multichannel Analyzer | 2048 channels | [4][5] |

| Dead Time | 2.5 µs | [4] |

| Radionuclide Library | 45 preset nuclides | [4][5] |

| Typical Background (¹²⁵I) | 50 CPM | [4] |

| Typical Background (⁵⁷Co) | 90 CPM | [4] |

| Typical Counting Efficiency (¹²⁵I) | 78% | [4] |

| Typical Counting Efficiency (¹²⁹I) | 58% | [4] |

| Typical Counting Efficiency (⁵¹Cr) | 6% | [4] |

Table 2: Physical and Operational Specifications

| Parameter | Value | Reference |

| Detector System | 1, 2, 5, or 10 independent well-type NaI(Tl) detectors | [4][5] |

| Crystal Dimensions | 50 mm height x 32 mm diameter | [4][5] |

| Radiation Shielding (Detector) | Minimum 12 mm lead (above and below) | [4][5] |

| Radiation Shielding (Conveyor) | 30 mm solid lead | [4][5] |

| Sample Capacity | 550 samples (55 racks) or 1000 samples (100 racks) | [4][5] |

| Sample Tube Dimensions | Up to 13 mm diameter | [7] |

| User Interface | Built-in LCD touch screen, alphanumeric keyboard, and mouse | [5] |

| Operating System | Microsoft® Windows® 10 | [5] |

Key Experimental Protocols

The WIZARD² 2470 is ideally suited for a range of applications requiring the detection of gamma-emitting isotopes.[8] Detailed methodologies for two key experiments are provided below.

Radioimmunoassay (RIA)

Radioimmunoassays are highly sensitive and specific methods used to quantify the concentration of an antigen in a sample. The principle is based on the competitive binding of a radiolabeled antigen (tracer) and an unlabeled antigen (from the sample or standard) to a limited number of specific antibodies. As the concentration of the unlabeled antigen increases, it displaces the radiolabeled antigen from the antibody binding sites, leading to a decrease in the measured radioactivity of the antigen-antibody complex.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a series of standards with known concentrations of the unlabeled antigen.

-

Prepare unknown samples, diluting them if necessary to fall within the range of the standard curve.

-

Reconstitute the specific antibody and the radiolabeled antigen (commonly labeled with ¹²⁵I) according to the assay kit's instructions.

-

-

Assay Setup:

-

Label duplicate or triplicate tubes for total counts, non-specific binding (NSB), zero standard (B₀), each standard concentration, and each unknown sample.

-

Pipette the assay buffer into the respective tubes.

-

Add the standard solutions and unknown samples to their designated tubes.

-

Add the antibody solution to all tubes except the total counts and NSB tubes.

-

Add the radiolabeled antigen to all tubes.

-

-

Incubation:

-

Gently mix the contents of the tubes.

-

Incubate the tubes for the time and at the temperature specified by the assay protocol (e.g., 1-2 hours at room temperature or overnight at 4°C). This allows the competitive binding reaction to reach equilibrium.

-

-

Separation of Bound and Free Antigen:

-

Add a precipitating reagent (e.g., a second antibody or polyethylene glycol) to all tubes except the total counts tubes to precipitate the antibody-antigen complexes.

-

Incubate as required to allow for complete precipitation.

-

Centrifuge the tubes to pellet the precipitated complexes.

-

Carefully decant or aspirate the supernatant containing the free radiolabeled antigen.

-

-

Gamma Counting:

-

Place the tubes containing the pellets (and the total counts tubes) into the racks for the WIZARD² 2470.

-

On the WIZARD² 2470's control software, select or create a protocol for ¹²⁵I counting. This involves defining the energy window for ¹²⁵I and the desired counting time. The instrument's software, such as MyAssays® Desktop Pro or WorkOut, is specifically designed for RIA data reduction.[4][8]

-

Initiate the counting process. The instrument will automatically measure the radioactivity in each tube.

-

-

Data Analysis:

-

The instrument's software will calculate the average CPM for each set of replicates.

-

A standard curve is generated by plotting the percentage of tracer bound (B/B₀ %) against the concentration of the standards.

-

The concentration of the antigen in the unknown samples is determined by interpolating their B/B₀ % values from the standard curve.[4]

-

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

The ⁵¹Cr release assay is a widely used method to measure cell-mediated cytotoxicity, for example, by cytotoxic T lymphocytes (CTLs) or Natural Killer (NK) cells. Target cells are labeled with radioactive sodium chromate (Na₂⁵¹CrO₄). When the target cells are lysed by effector cells, the ⁵¹Cr is released into the cell culture supernatant. The amount of radioactivity in the supernatant is proportional to the number of lysed cells.

Detailed Methodology:

-

Target Cell Labeling:

-

Resuspend the target cells in a culture medium containing fetal bovine serum.

-

Add ⁵¹Cr (as Na₂⁵¹CrO₄) to the cell suspension and incubate for 1-2 hours at 37°C to allow for cellular uptake of the radioisotope.

-

After incubation, wash the cells several times with fresh medium to remove any unincorporated ⁵¹Cr.

-

Resuspend the labeled target cells at a known concentration.

-

-

Assay Setup:

-

Plate the effector cells at various concentrations in a 96-well round-bottom plate.

-

Add a fixed number of labeled target cells to each well, resulting in different effector-to-target (E:T) ratios.

-

Prepare control wells:

-

Spontaneous Release: Labeled target cells with medium only (no effector cells). This measures the baseline release of ⁵¹Cr from healthy cells.

-

Maximum Release: Labeled target cells with a detergent solution (e.g., Triton X-100) to induce complete lysis. This represents 100% ⁵¹Cr release.

-

-

-

Incubation:

-

Centrifuge the plate briefly at a low speed to initiate cell-to-cell contact.

-

Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator to allow the cytotoxic reaction to occur.

-

-

Harvesting the Supernatant:

-

After incubation, centrifuge the plate to pellet the intact cells.

-

Carefully collect a portion of the supernatant from each well and transfer it to counting tubes compatible with the WIZARD² 2470.

-

-

Gamma Counting:

-

Load the sample tubes into the WIZARD² 2470 racks.

-

Select or create a protocol for ⁵¹Cr counting on the instrument's software, defining the appropriate energy window and counting time.

-

Start the counting sequence.

-

-

Data Analysis:

-

The percentage of specific lysis is calculated using the following formula:

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

"Experimental Release" is the CPM from the wells with effector and target cells.

-

"Spontaneous Release" is the CPM from the wells with target cells only.

-

"Maximum Release" is the CPM from the wells with target cells and detergent.

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway of gamma detection in the WIZARD² 2470 and a typical experimental workflow for a Radioimmunoassay.

References

- 1. ia904508.us.archive.org [ia904508.us.archive.org]

- 2. WIZARD2 2470 Gamma Counter [uochb.cz]

- 3. WIZARD2 Automatic Gamma Counter - School of Biomedical Sciences - University of Queensland [biomedical-sciences.uq.edu.au]

- 4. Perkinelmer 2470 WIZARD2 Handbücher | ManualsLib [manualslib.de]

- 5. manuals.plus [manuals.plus]

- 6. revvity.com [revvity.com]

- 7. manuals.plus [manuals.plus]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. resources.revvity.com [resources.revvity.com]

The Core of Gamma Counting: An In-depth Technical Guide for Researchers and Drug Development Professionals

A comprehensive overview of the principles, applications, and methodologies of gamma counting technology, tailored for professionals in research and drug development. This guide provides detailed experimental protocols, quantitative data analysis, and visual workflows to facilitate a deeper understanding and practical application of this essential analytical technique.

Gamma counting is a cornerstone of radionuclide detection in a multitude of research and clinical applications, particularly within drug discovery and development. Its ability to precisely quantify gamma-emitting isotopes makes it an indispensable tool for radioimmunoassays (RIAs), radioligand binding assays, and pharmacokinetic studies. This guide delves into the fundamental principles of gamma counting, from the physics of gamma ray detection to the intricacies of instrumentation and data analysis, providing a robust framework for its effective implementation in the laboratory.

Fundamental Principles of Gamma Counting

At its core, gamma counting measures the emission of gamma rays from a sample. This process relies on the ability of gamma rays to interact with matter, transferring their energy and leading to a detectable signal. The most common method involves the use of a scintillation detector, which converts the energy of a gamma ray into a flash of light (scintillation).

The process begins when a gamma ray emitted from the sample enters a scintillator crystal, typically composed of Thallium-doped Sodium Iodide (NaI(Tl)). The gamma ray interacts with the crystal primarily through the photoelectric effect, Compton scattering, or pair production. In the ideal scenario for quantitative analysis (the photoelectric effect), the entire energy of the gamma ray is absorbed by the crystal, leading to the excitation of its atoms. As these atoms return to their ground state, they emit photons of visible light.

This light is then detected by a photomultiplier tube (PMT), a highly sensitive device that converts the faint light flashes into a measurable electrical pulse. The PMT consists of a photocathode, a series of dynodes, and an anode. When photons from the scintillator strike the photocathode, they release electrons via the photoelectric effect. These electrons are then accelerated towards a series of dynodes, with each dynode held at a progressively higher positive potential. Upon striking a dynode, each electron liberates multiple secondary electrons, creating a cascading effect that amplifies the initial signal by a factor of millions. The resulting amplified electrical pulse at the anode is then processed by the counter's electronics. The amplitude of this pulse is directly proportional to the energy of the original gamma ray, allowing for energy discrimination and the quantification of specific radionuclides.

Instrumentation: A Closer Look

The primary instrument in gamma counting is the gamma counter. Modern gamma counters are sophisticated instruments designed for high-throughput and accurate measurements. Key components include the detector, shielding, sample changer, and data acquisition and analysis software.

Detectors

The choice of detector is critical and depends on the specific application, balancing factors like efficiency, energy resolution, and cost. The two most common types of detectors used in gamma counting are Scintillation Detectors (NaI(Tl)) and Semiconductor Detectors (HPGe).

| Parameter | NaI(Tl) Scintillation Detector | High-Purity Germanium (HPGe) Detector |

| Detection Efficiency | High (especially for higher energy gamma rays)[1][2][3] | Lower than NaI(Tl), but more efficient for low-energy gamma rays[1][2] |

| Energy Resolution | Moderate (typically 6-8% for 662 keV)[4] | Excellent (typically ~0.2% for 1332 keV)[4] |

| Operating Temperature | Room Temperature | Cryogenic Temperatures (Liquid Nitrogen)[4] |

| Cost | Lower | Higher |

| Typical Applications | Routine clinical assays (RIA), high-throughput screening | Radionuclide identification, gamma spectroscopy |

Quality Control

Rigorous quality control (QC) is paramount for ensuring the accuracy and reliability of gamma counting data, especially in regulated environments like drug development.[5][6] A comprehensive QC program should include daily, weekly, and monthly checks of key performance parameters.

| QC Parameter | Frequency | Acceptance Criteria | Purpose |

| Background Check | Daily | Within established limits (e.g., < 50 CPM) | To monitor for environmental contamination and detector noise.[5] |

| Energy Calibration | As needed (e.g., after maintenance or if QC fails) | Peak channel within ±2% of expected value for a known source (e.g., ¹³⁷Cs) | To ensure the instrument correctly identifies the energy of gamma rays.[4] |

| Counting Efficiency | Quarterly/Annually | Within ±10% of the manufacturer's specification or historical data | To determine the fraction of emitted gamma rays that are detected.[5][7] |

| Chi-Square Test | With each batch of samples | p-value > 0.05 | To assess the statistical variability of the counting data.[6] |

| Detector Resolution (FWHM) | Annually | Within manufacturer's specifications (e.g., < 8% for ¹³⁷Cs on NaI(Tl)) | To evaluate the detector's ability to distinguish between gamma rays of different energies.[4] |

Experimental Protocols

The following sections provide detailed methodologies for two of the most common applications of gamma counting in research and drug development.

Radioimmunoassay (RIA)

Radioimmunoassay is a highly sensitive and specific competitive binding assay used to quantify picogram to nanogram quantities of antigens, such as hormones and drugs, in biological fluids.[8][9][10][11][12]

Principle: A known quantity of radiolabeled antigen (tracer) competes with an unknown quantity of unlabeled antigen from the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity in the antigen-antibody complex is inversely proportional to the concentration of unlabeled antigen in the sample.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% Bovine Serum Albumin (BSA).

-

Standard Curve: Prepare a series of standards of the unlabeled antigen at known concentrations (e.g., 0.1 to 100 ng/mL) in the assay buffer.

-

Antibody Solution: Dilute the specific antibody in assay buffer to a concentration that binds approximately 30-50% of the radiolabeled antigen in the absence of unlabeled antigen.

-

Radiolabeled Antigen (Tracer): Dilute the radiolabeled antigen (e.g., ¹²⁵I-labeled antigen) in assay buffer to a concentration that yields a sufficient number of counts (e.g., 10,000-20,000 CPM) per tube.

-

-

Assay Procedure:

-

Pipette 100 µL of standard, sample, or control into appropriately labeled polypropylene tubes.

-

Add 100 µL of the diluted antibody solution to all tubes except the "total counts" tubes.

-

Add 100 µL of the diluted radiolabeled antigen to all tubes.

-

Vortex each tube gently.

-

Incubate the tubes for a specified period (e.g., 1-2 hours at room temperature or overnight at 4°C) to allow the binding reaction to reach equilibrium.[12]

-

-

Separation of Bound and Free Antigen:

-

Add 500 µL of a precipitating agent (e.g., a second antibody against the primary antibody or polyethylene glycol) to all tubes except the "total counts" tubes.

-

Vortex and incubate for a further 15-30 minutes at 4°C.

-

Centrifuge the tubes at 2000-3000 x g for 30 minutes at 4°C to pellet the antibody-bound antigen.

-

Carefully decant or aspirate the supernatant.

-

-

Gamma Counting:

-

Place the tubes containing the pellets (and the "total counts" tubes) in the gamma counter.

-

Count each tube for a sufficient time (e.g., 1 minute) to achieve good counting statistics.

-

-

Data Analysis:

-

Calculate the percentage of bound radiolabeled antigen for each standard and sample.

-

Construct a standard curve by plotting the percentage of bound tracer against the concentration of the unlabeled antigen standards.

-

Determine the concentration of the antigen in the samples by interpolating their percentage of bound tracer from the standard curve.

-

Radioligand Binding Assay

Radioligand binding assays are used to characterize receptor-ligand interactions, including determining receptor density (Bmax) and ligand affinity (Kd).[13][14][15]

Principle: A radiolabeled ligand is incubated with a preparation of receptors (e.g., cell membranes). The amount of ligand that specifically binds to the receptors is determined by subtracting the non-specific binding from the total binding.

Methodology:

-

Reagent Preparation:

-

Binding Buffer: Typically a buffered salt solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in ice-cold buffer and prepare a membrane fraction by differential centrifugation.[14][15] Resuspend the final membrane pellet in binding buffer to a protein concentration of approximately 1-2 mg/mL.

-

Radioligand Solution: Prepare a series of dilutions of the radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled ligand) in binding buffer.

-

Non-specific Binding Control: Prepare a high concentration (e.g., 1000-fold excess over the radioligand Kd) of an unlabeled ligand that binds to the same receptor.

-

-

Assay Procedure (Saturation Binding):

-

Set up three sets of tubes: "Total Binding," "Non-specific Binding," and "Total Counts."

-

For "Total Binding" tubes, add 100 µL of membrane preparation and 50 µL of each radioligand dilution.

-

For "Non-specific Binding" tubes, add 100 µL of membrane preparation, 50 µL of the non-specific binding control, and 50 µL of each radioligand dilution.

-

For "Total Counts" tubes, add 50 µL of each radioligand dilution.

-

Incubate all tubes at a specific temperature (e.g., 25°C or 37°C) for a time sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of the "Total Binding" and "Non-specific Binding" tubes through glass fiber filters under vacuum using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

-

Gamma Counting:

-

Place the filters in scintillation vials or tubes suitable for the gamma counter.

-

Add scintillation cocktail if using a beta-emitting isotope and a liquid scintillation counter, or directly place in the gamma counter for gamma-emitting isotopes.

-

Count the filters and the "Total Counts" tubes.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding counts from the total binding counts for each radioligand concentration.

-

Plot the specific binding (B) as a function of the free radioligand concentration ([L]).

-

Analyze the data using non-linear regression to determine the Bmax and Kd values.

-

Mandatory Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

Caption: G-protein coupled receptor (GPCR) signaling pathway initiated by radioligand binding.

Caption: High-Throughput Screening (HTS) experimental workflow using automated gamma counting.

Caption: Logical workflow for data analysis in a competitive binding assay using a gamma counter.

Conclusion

Gamma counting technology remains a vital and powerful tool for researchers, scientists, and drug development professionals. Its high sensitivity and specificity, particularly when coupled with techniques like RIA and radioligand binding assays, provide invaluable quantitative data for understanding biological processes and evaluating the efficacy and safety of new therapeutic agents. By adhering to rigorous experimental protocols and quality control measures, and by leveraging the capabilities of modern instrumentation and data analysis software, the full potential of gamma counting can be realized, driving innovation and discovery in the life sciences.

References

- 1. researchpublish.com [researchpublish.com]

- 2. academicjournals.org [academicjournals.org]

- 3. quora.com [quora.com]

- 4. csun.edu [csun.edu]

- 5. Calibration and Quality Control Procedures for Gamma Counting [labx.com]

- 6. www-pub.iaea.org [www-pub.iaea.org]

- 7. Survey Result of the Counting Efficiency of Gamma Counter by Certified Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]

- 9. researchgate.net [researchgate.net]

- 10. UC Davis - RadioImmuno Assay (RIA) Protocol protocol v1 [protocols.io]

- 11. medicallabnotes.com [medicallabnotes.com]

- 12. revvity.com [revvity.com]

- 13. revvity.com [revvity.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. benchchem.com [benchchem.com]

PerkinElmer 2470 WIZARD²: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

The PerkinElmer 2470 WIZARD² Automatic Gamma Counter is a sophisticated and versatile instrument designed for the sensitive and accurate measurement of gamma-emitting radionuclides.[1][2][3] Its robust design, high throughput capabilities, and advanced data analysis software make it an indispensable tool in academic research, pharmaceutical drug development, and clinical diagnostics. This guide provides an in-depth look at the core features, benefits, and applications of the 2470 WIZARD², with a focus on its utility for researchers, scientists, and drug development professionals.

Core Features and Benefits

The 2470 WIZARD² offers a range of features that enhance efficiency, data quality, and ease of use in the laboratory.

High-Performance Detection System: At the heart of the WIZARD² are one to ten independent, well-type thallium-activated sodium iodide (NaI(Tl)) crystal detectors.[1][2] This design provides a 4π counting geometry, ensuring optimal counting efficiency by surrounding the sample.[1][2] The detectors are housed within substantial lead shielding to minimize background radiation and reduce crosstalk between samples, which is particularly beneficial when working with higher energy isotopes like Chromium-51.

Automated Sample Handling and High Throughput: The instrument is available in models that can accommodate either 550 or 1000 samples in racks of 10, enabling unattended, high-throughput counting.[1][2] The robotic sample changer ensures reliable and precise sample positioning for consistent measurement.[4] The system also supports the use of barcodes on sample racks for positive identification and streamlined workflow.[2]

Versatile Radionuclide Detection: The 2470 WIZARD² is equipped with a linear multichannel analyzer with 2048 channels and boasts a wide energy range of 15 to 1000 keV.[1][2] Its extensive radionuclide library includes 45 pre-programmed nuclides, with the flexibility for users to add new isotopes.[1][3] This versatility allows for a wide array of applications, from radioimmunoassays (RIA) using ¹²⁵I to chromium release assays with ⁵¹Cr and positron emission tomography (PET) studies involving isotopes like ¹⁸F.[3][5]

User-Friendly Interface and Powerful Software: The instrument features a built-in LCD touchscreen for routine operations, complemented by a keyboard and mouse for more advanced tasks.[1] The system is controlled by an industry-standard computer with a Windows operating system.[1] For data analysis, the WIZARD² is compatible with powerful software such as WorkOut and MultiCalc, which offer a range of curve-fitting algorithms (e.g., 4PL, 5PL), quality control features, and support for 21 CFR Part 11 compliance.[2]

Enhanced Workflow and Quality Control: Features like "MultiSTAT" interrupt counting allow for the immediate analysis of urgent samples without disrupting an ongoing run.[1] The Instrument Performance Assessment (IPA™) feature automatically monitors nine critical detector parameters to ensure data quality and provide warnings if any are out of specification.[1] Automatic normalization for each nuclide simplifies assay setup and ensures accurate results.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative specifications of the PerkinElmer 2470 WIZARD².

Table 1: Physical Specifications

| Specification | 550-Sample Model | 1000-Sample Model |

| Height | 729 mm (28.7 in) | 729 mm (28.7 in) |

| Width | 650 mm (25.6 in) | 1190 mm (46.9 in) |

| Depth | 770 mm (30.3 in) | 650 mm (25.6 in) |

| Weight | 150-165 kg (330-365 lb) | 150-165 kg (330-365 lb) |

| Electrical Requirements | 100-240 V, 50-60 Hz, 150 VA max | 100-240 V, 50-60 Hz, 150 VA max |

| Operating Temperature | +15 °C to +35 °C | +15 °C to +35 °C |

| Maximum Humidity | 85% | 85% |

| Source:[1] |

Table 2: Detector and Performance Specifications

| Specification | Value |

| Detector Type | Thallium-activated Sodium Iodide (NaI(Tl)) crystal |

| Crystal Dimensions | 50 mm height x 32 mm diameter |

| Counting Geometry | 4π |

| Lead Shielding (Detector) | Minimum 12 mm (above and below) |

| Lead Shielding (Conveyor) | 30 mm |

| Lead Shielding (Between Detectors) | 7 mm |

| Multichannel Analyzer | 2048 channels |

| Dead Time | 2.5 µs |

| Energy Range | 15 - 1000 keV |

| Maximum Count Rate (¹²⁵I) | ~6 million DPM (~5 million CPM) |

| Radionuclide Library | 45 nuclides (user-expandable) |

| Source:[1][2] |

Table 3: Sample Handling Specifications

| Specification | Value |

| Sample Capacity | 550 samples (55 racks) or 1000 samples (100 racks) |

| Rack Capacity | 10 samples per rack |

| Supported Tube Types | Test tubes, microcentrifuge tubes |

| Maximum Centrifugation Force for Racks | 2500 x G |

| Barcode Symbologies | Code 128, Interleaved 2/5, Code 39, Codabar |

| Source:[1][2] |

Key Applications and Experimental Protocols

The PerkinElmer 2470 WIZARD² is a versatile platform that supports a wide range of applications critical to research and drug development.

Radioimmunoassay (RIA)

Radioimmunoassays are highly sensitive techniques used to quantify the concentration of an analyte, such as a hormone or drug, in a biological sample. The principle of competitive RIA involves the competition between a radiolabeled antigen (tracer) and an unlabeled antigen (from the sample or standard) for a limited number of antibody binding sites.[7][8]

-

Reagent Preparation:

-

Reconstitute lyophilized standards, antibodies, and radiolabeled peptide tracer (e.g., ¹²⁵I-labeled peptide) with the provided assay buffer.[9]

-

Prepare a series of standard dilutions to create a standard curve.[9]

-

Prepare unknown samples, diluting if necessary to fall within the range of the standard curve.[9]

-

-

Assay Setup:

-

Incubation:

-

Vortex all tubes and incubate for a specified period (e.g., 16-24 hours) at a controlled temperature (e.g., 4°C) to allow the competitive binding reaction to reach equilibrium.[9]

-

-

Separation of Bound and Free Antigen:

-

Add a precipitating reagent, such as a second antibody and polyethylene glycol (PEG), to all tubes except the TC tubes to precipitate the antibody-bound antigen.[7]

-

Incubate to allow for complete precipitation.

-

Centrifuge the tubes to pellet the precipitate.[7]

-

Carefully decant or aspirate the supernatant, leaving the pellet containing the bound radiolabeled antigen.[7][9]

-

-

Gamma Counting:

-

Place the tubes containing the pellets (and the TC tubes) into the PerkinElmer 2470 WIZARD².

-

Initiate the counting protocol for ¹²⁵I. The instrument will measure the gamma radiation emitted from each tube, providing counts per minute (CPM).

-

-

Data Analysis:

-

The CPM values are inversely proportional to the concentration of the unlabeled antigen in the sample.[7]

-

Use the data analysis software (e.g., WorkOut) to generate a standard curve by plotting the CPM of the standards against their known concentrations.

-

The concentration of the analyte in the unknown samples is then interpolated from the standard curve.[7]

-

Chromium-51 Release Assay

This assay is a widely used method to quantify cell-mediated cytotoxicity, for example, by cytotoxic T lymphocytes (CTLs) or Natural Killer (NK) cells. The principle involves labeling target cells with ⁵¹Cr. If the effector cells lyse the target cells, the ⁵¹Cr is released into the supernatant, which can then be measured.

-

Target Cell Labeling:

-

Incubate target cells with Na₂⁵¹CrO₄ for a defined period (e.g., 1-2 hours) to allow for the uptake of the radioisotope.

-

Wash the labeled target cells multiple times to remove unincorporated ⁵¹Cr.

-

-

Assay Setup:

-

Plate the ⁵¹Cr-labeled target cells in a 96-well plate.

-

Add effector cells at various effector-to-target (E:T) ratios.

-

Include control wells for spontaneous release (target cells with media only) and maximum release (target cells with a detergent to induce complete lysis).

-

-

Incubation:

-

Incubate the plate for a set time (e.g., 4 hours) at 37°C to allow for cell lysis to occur.

-

-

Sample Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well.

-

-

Gamma Counting:

-

Transfer the supernatant to tubes suitable for the PerkinElmer 2470 WIZARD².

-

Count the samples using the appropriate energy window for ⁵¹Cr.

-

-

Data Analysis:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Positron Emission Tomography (PET) Sample Analysis

The 2470 WIZARD² is also a valuable tool in preclinical and clinical PET studies for the ex vivo quantification of radiotracer concentration in biological samples such as blood, plasma, and tissue homogenates. This data is crucial for pharmacokinetic modeling and validating in vivo imaging data.[10][11]

-

Sample Collection:

-

Collect biological samples (e.g., blood) at various time points following the administration of a PET radiotracer.[11]

-

-

Sample Preparation:

-

For blood samples, determine the exact volume or weight.

-

If analyzing plasma, centrifuge the blood sample to separate the plasma.

-

For tissue samples, homogenize the tissue to ensure a uniform distribution of the radiotracer.

-

-

Gamma Counting:

-

Pipette a precise volume of the prepared sample into counting tubes.

-

Place the tubes in the PerkinElmer 2470 WIZARD².

-

Count the samples using the appropriate energy window for the positron-emitting isotope (typically centered around 511 keV).[11]

-

-

Data Analysis:

-

The CPM values are converted to activity concentration (e.g., Bq/mL or µCi/mL) using a pre-determined calibration factor for the specific isotope and counting geometry.

-

The resulting time-activity curve can be used for pharmacokinetic analysis or to correlate with PET image data.[11]

-

Visualizing Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and a relevant signaling pathway that can be investigated using the PerkinElmer 2470 WIZARD².

Conclusion

The PerkinElmer 2470 WIZARD² Automatic Gamma Counter is a powerful and reliable instrument that provides researchers and drug development professionals with the tools needed for sensitive and high-throughput quantification of gamma-emitting radionuclides. Its robust design, versatile capabilities, and user-friendly software make it an invaluable asset for a wide range of applications, from fundamental research to regulated clinical assays. By providing accurate and reproducible data, the 2470 WIZARD² plays a crucial role in advancing scientific discovery and the development of new therapeutics.

References

- 1. manuals.plus [manuals.plus]

- 2. cancer.wisc.edu [cancer.wisc.edu]

- 3. WIZARD2 2470 Gamma Counter [uochb.cz]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Revvity, Inc. - PerkinElmer Introduces Wizard2 Automatic Gamma Counter With Advanced Ease-Of-Use Features [ir.revvity.com]

- 6. WIZARD2 Automatic Gamma Counter - School of Biomedical Sciences - University of Queensland [biomedical-sciences.uq.edu.au]

- 7. protocols.io [protocols.io]

- 8. medicallabnotes.com [medicallabnotes.com]

- 9. phoenixbiotech.net [phoenixbiotech.net]

- 10. Gamma counter - Wikipedia [en.wikipedia.org]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

WIZARD² 2470 Detector System: A Technical Guide

The PerkinElmer WIZARD² 2470 is an automatic gamma counter designed for high-throughput applications in research, drug development, and clinical diagnostics.[1][2][3] This in-depth technical guide details the core workings of the WIZARD² 2470 detector system, tailored for researchers, scientists, and drug development professionals. The instrument combines robust hardware with flexible software to deliver accurate and efficient gamma radiation analysis.[1][2]

Core Principles of Operation

The WIZARD² 2470 is engineered for the sensitive detection of gamma-emitting radionuclides.[4] The system's operation is centered around a sophisticated detector assembly, automated sample handling, and powerful data analysis software. Models are available with one, two, five, or ten independent well-type detectors to accommodate varying throughput needs.[2][5] The instrument can be used as a standalone unit or networked for seamless data integration.[2]

Detector System and Radiation Shielding

At the heart of the WIZARD² 2470 are thallium-activated sodium iodide (NaI(Tl)) crystal detectors.[1][2][3] These scintillating crystals are highly efficient at converting gamma ray energy into flashes of light. The well-type design and 4π counting geometry maximize the capture of radiation emitted from the sample, ensuring optimal counting efficiency.[1][2][3]

To minimize background radiation and prevent crosstalk between samples and detectors, the system is heavily shielded. The detector assembly is encased in a minimum of 12 mm of lead above and below, with 30 mm of solid lead shielding against the conveyor and 7 mm between individual detectors.[1][2] This robust shielding is critical for low-level counting applications and for working with higher energy isotopes like ⁵¹Cr.[5][6]

Signal Processing and Analysis

When a gamma ray interacts with a NaI(Tl) crystal, it produces a light pulse that is converted into an electrical signal by a photomultiplier tube. This signal is then processed by a linear multichannel analyzer (MCA) with 2048 channels.[1][2][3][7] The MCA sorts the incoming pulses by their energy, generating a spectrum that allows for the identification and quantification of specific radionuclides. The system has a dead time of 2.5 µs, which is the time it takes for the system to process an event before it can accept another.[1][2][3]

The WIZARD² 2470 is capable of detecting a wide range of radionuclides, with a pre-installed library of 45 nuclides, including ¹²⁵I, ⁵⁷Co, ⁹⁹ᵐTc, and ¹³¹I.[1][2] It also features an open window for counting isotopes with energies from 15 to 1000 keV.[1][4]

System Specifications

The following tables summarize the key quantitative data for the WIZARD² 2470 detector system.

Detector and Performance Specifications

| Parameter | Value |

| Detector Type | Thallium-activated Sodium Iodide (NaI(Tl)) Crystal |

| Crystal Dimensions | 50 mm height x 32 mm diameter[1][2][3] |

| Counting Geometry | 4π[1][2][3] |

| Energy Range | 15 - 1000 keV[1][2][4] |

| Multichannel Analyzer | 2048 channels[1][2][3] |

| Dead Time | 2.5 µs[1][2][3] |

| Maximum Count Rate | ~6 million DPM (~5 million CPM) for ¹²⁵I[1][2][4] |

| Radionuclide Library | 45 nuclides[1][2][3] |

Physical and Environmental Specifications

| Parameter | Value |

| Sample Capacity | 550 samples (55 racks) or 1000 samples (100 racks)[1][2] |

| Dimensions (550-sample model) | 729 mm (H) x 650 mm (W) x 770 mm (D)[1] |

| Dimensions (1000-sample model) | 729 mm (H) x 1190 mm (W) x 650 mm (D)[1] |

| Weight | 150 - 165 kg (depending on model)[1] |

| Electrical Requirements | 100-240 V, 50-60 Hz, 150 VA maximum[1] |

| Operating Temperature | +15 °C to +35 °C[1] |

| Maximum Humidity | 85%[1] |

Experimental Workflow and Data Management

The WIZARD² 2470 is designed for automated, high-throughput workflows. The following diagram illustrates the logical progression from sample loading to data analysis.

Experimental Protocols

While specific, step-by-step experimental protocols are application-dependent and not detailed in the instrument's core technical specifications, the WIZARD² 2470 is ideally suited for a range of common gamma counting assays.

-

Radioimmunoassays (RIA) and Immunoradiometric Assays (IRMA): These are common applications for the WIZARD² 2470.[5][6] The general protocol involves:

-

Preparation of standards, controls, and unknown samples in appropriate tubes.

-

Addition of radiolabeled tracer (e.g., ¹²⁵I-labeled antigen or antibody).

-

Incubation to allow for competitive binding (RIA) or sandwich formation (IRMA).

-

Separation of bound and free radiotracer.

-

Counting of the bound fraction in the WIZARD² 2470.

-

The instrument's software can then perform curve fitting (e.g., 4-parameter or 5-parameter logistic fits) and calculate the concentration of the analyte in the unknown samples.[3]

-

-

Chromium Release Assays: The WIZARD² 2470 is well-suited for these assays due to its excellent shielding, which minimizes crosstalk from higher-energy isotopes like ⁵¹Cr.[5][6] A typical workflow includes:

-

Labeling of target cells with ⁵¹Cr.

-

Incubation of labeled target cells with effector cells.

-

Centrifugation to pellet the cells.

-

Collection of the supernatant.

-

Counting the radioactivity in the supernatant, which is proportional to the amount of cell lysis.

-

Data Management and Quality Control

The WIZARD² 2470 is controlled by an industry-standard computer, typically running a Windows operating system.[1][3] The system software allows for comprehensive data analysis, including live spectrum display, automatic decay correction, and various curve-fitting methods.[2][3][8]

A key feature is the Instrument Performance Assessment (IPA™), which continuously monitors nine detector parameters for quality control.[1] These parameters include isotope peak channel, background count rate, detector efficiency, and resolution. The system provides out-of-control warnings to ensure data integrity.[1] For laboratories in regulated environments, optional software is available to support compliance with 21 CFR Part 11.[5][6]

References

- 1. manuals.plus [manuals.plus]

- 2. resources.revvity.com [resources.revvity.com]

- 3. cancer.wisc.edu [cancer.wisc.edu]

- 4. WIZARD2 2470 Gamma Counter [uochb.cz]

- 5. revvity.com [revvity.com]

- 6. ¾Ëµð¾¾½ºÅÛ [rdsystem.kr]

- 7. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 8. WIZARD2 Automatic Gamma Counter - School of Biomedical Sciences - University of Queensland [biomedical-sciences.uq.edu.au]

In-Depth Technical Guide to the Radionuclide Library of the WIZARD² 2470 Counter

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the radionuclide library and associated applications of the PerkinElmer WIZARD² 2470 Automatic Gamma Counter. The WIZARD² 2470 is a sophisticated instrument designed for high-throughput gamma counting, making it an invaluable tool in research, drug development, and clinical diagnostics. Its robust design, extensive radionuclide library, and user-friendly software empower scientists to perform a wide range of assays with high precision and efficiency.

The instrument's core functionality revolves around its ability to detect and quantify gamma radiation emitted from various radionuclides. This capability is central to numerous applications, including Radioimmunoassay (RIA), Immunoradiometric Assay (IRMA), and cytotoxicity assays such as chromium release studies.[1][2][3] This guide will delve into the technical specifications of the WIZARD² 2470's radionuclide library, provide detailed experimental protocols for key applications, and illustrate relevant biological and operational workflows.

Instrument Overview and Key Specifications

The WIZARD² 2470 is equipped with well-type thallium-activated sodium iodide [NaI(Tl)] scintillation detectors, which offer excellent counting efficiency for a wide range of gamma-emitting radionuclides.[4][5] The instrument features a multichannel analyzer (MCA) that allows for precise energy discrimination, enabling the accurate measurement of specific radionuclides, even in multi-label experiments. The system is available in configurations with one, two, five, or ten detectors and can accommodate either 550 or 1000 samples, ensuring scalability for various throughput needs.[3]

A key feature of the WIZARD² 2470 is its pre-programmed radionuclide library, which includes data for 45 common radionuclides.[1][4] This library simplifies assay setup by providing default energy windows for each isotope, although users can also define custom windows for new or unlisted radionuclides.[1] The instrument's software also provides options for automatic decay correction, background subtraction, and various data analysis methods, including curve fitting for RIAs.[1]

Table 1: PerkinElmer WIZARD² 2470 Technical Specifications

| Feature | Specification |

| Detector Type | Thallium-activated Sodium Iodide [NaI(Tl)] crystals |

| Energy Range | 15 - 1000 keV[4][6] |

| Sample Capacity | 550 or 1000 samples[4] |

| Number of Detectors | 1, 2, 5, or 10[3] |

| Multichannel Analyzer | 2048 channels[4] |

| Radionuclide Library | 45 pre-programmed nuclides[1][4] |

| Software Features | Automatic decay correction, background subtraction, RIA data analysis[1] |

| Connectivity | Ethernet and USB ports[5] |

Radionuclide Library Data

The WIZARD² 2470's radionuclide library is a cornerstone of its versatility. The following table summarizes the key nuclear data for the 45 radionuclides included in the standard library. The "Recommended Energy Window" is a suggested range for setting the instrument's region of interest for each nuclide, based on its principal gamma energy emissions. These windows can be adjusted by the user to optimize counting conditions for specific experimental setups.

Table 2: Radionuclide Library of the WIZARD² 2470 Counter

| Radionuclide | Half-life | Decay Mode | Principal Gamma Energy (keV) | Recommended Energy Window (keV) |

| ¹¹C | 20.36 min | β+ | 511 | 450 - 570 |

| ¹³N | 9.97 min | β+ | 511 | 450 - 570 |

| ¹⁵O | 122.2 sec | β+ | 511 | 450 - 570 |

| ¹⁸F | 109.8 min | β+, EC | 511 | 450 - 570 |

| ²²Na | 2.60 years | β+, EC | 511, 1275 | 450 - 570, 1150 - 1400 |

| ⁴³K | 22.3 hours | β-, γ | 372.8, 617.5 | 330 - 410, 560 - 670 |

| ⁴⁵Ti | 3.08 hours | β+, EC | 511 | 450 - 570 |

| ⁴⁷Sc | 3.35 days | β-, γ | 159.4 | 140 - 180 |

| ⁵¹Cr | 27.7 days | EC, γ | 320.1 | 280 - 360 |

| ⁵⁷Co | 271.8 days | EC, γ | 122.1, 136.5 | 110 - 150 |

| ⁵⁸Co | 70.86 days | β+, EC, γ | 511, 810.8 | 450 - 570, 730 - 890 |

| ⁶⁴Cu | 12.7 hours | β-, β+, EC, γ | 511 | 450 - 570 |

| ⁶⁷Ga | 3.26 days | EC, γ | 93.3, 184.6, 300.2 | 80 - 110, 165 - 205, 270 - 330 |

| ⁶⁸Ge | 271.0 days | EC | 511 (from ⁶⁸Ga) | 450 - 570 |

| ⁷⁵Se | 119.8 days | EC, γ | 136.0, 264.7, 279.5 | 120 - 150, 240 - 300 |

| ⁷⁶As | 1.09 days | β-, γ | 559.1 | 500 - 620 |

| ⁷⁷Br | 57.04 hours | β+, EC, γ | 239.0, 520.7 | 215 - 265, 470 - 570 |

| ⁸⁵Sr | 64.85 days | EC, γ | 514.0 | 460 - 570 |

| ⁸⁷ᵐSr | 2.81 hours | IT, γ | 388.5 | 350 - 430 |

| ⁹⁵Nb | 34.99 days | β-, γ | 765.8 | 690 - 840 |

| ⁹⁹ᵐTc | 6.01 hours | IT, γ | 140.5 | 125 - 155 |

| ¹⁰³Ru | 39.25 days | β-, γ | 497.1 | 440 - 550 |

| ¹⁰⁹Cd | 461.4 days | EC, γ | 88.0 | 75 - 100 |

| ¹¹¹In | 2.80 days | EC, γ | 171.3, 245.4 | 150 - 190, 220 - 270 |

| ¹¹³Sn | 115.1 days | EC | 391.7 (from ¹¹³ᵐIn) | 350 - 430 |

| ¹¹⁴ᵐIn | 49.51 days | IT, γ | 190.3 | 170 - 210 |

| ¹²³I | 13.22 hours | EC, γ | 159.0 | 140 - 180 |

| ¹²⁵I | 59.4 days | EC, γ | 35.5 | 25 - 45 |

| ¹²⁵Sb | 2.76 years | β-, γ | 427.9, 600.6 | 380 - 470, 540 - 660 |

| ¹²⁹I | 1.57 x 10⁷ years | β-, γ | 39.6 | 30 - 50 |

| ¹³¹I | 8.02 days | β-, γ | 364.5 | 320 - 410 |

| ¹³³Ba | 10.55 years | EC, γ | 356.0 | 320 - 390 |

| ¹³⁴Cs | 2.07 years | β-, γ | 604.7, 795.9 | 540 - 660, 710 - 870 |

| ¹³⁷Cs | 30.08 years | β-, γ | 661.7 | 590 - 730 |

| ¹³⁹Ba | 83.1 min | β-, γ | 165.9 | 150 - 180 |

| ¹⁴¹Ce | 32.5 days | β-, γ | 145.4 | 130 - 160 |

| ¹⁵³Gd | 240.4 days | EC, γ | 97.4, 103.2 | 85 - 115 |

| ¹⁵³Sm | 1.93 days | β-, γ | 103.2 | 90 - 115 |

| ¹⁷¹Er | 7.52 hours | β-, γ | 308.3 | 270 - 340 |

| ¹⁸⁸Re | 17.0 hours | β-, γ | 155.0 | 140 - 170 |

| ¹⁹⁵Au | 186.1 days | EC, γ | 98.9 | 85 - 110 |

| ¹⁹⁸Au | 2.70 days | β-, γ | 411.8 | 370 - 450 |

| ²⁰¹Tl | 3.04 days | EC, γ | 167.4 | 150 - 185 |

| ²⁰³Pb | 2.16 days | EC, γ | 279.2 | 250 - 310 |

| ²⁰³Hg | 46.6 days | β-, γ | 279.2 | 250 - 310 |

Decay modes are abbreviated as follows: β- (beta minus), β+ (positron emission), EC (electron capture), IT (isomeric transition), γ (gamma emission).

Experimental Protocols

The WIZARD² 2470 is ideally suited for a variety of immunoassays and cell-based assays that utilize gamma-emitting radionuclides. Below are detailed methodologies for two key applications: Radioimmunoassay (RIA) and Chromium-51 Release Cytotoxicity Assay.

Radioimmunoassay (RIA)

RIA is a highly sensitive technique used to measure the concentration of antigens (e.g., hormones, drugs) in a sample. The principle is based on the competition between a radiolabeled antigen and an unlabeled antigen for a limited number of antibody binding sites.

Methodology:

-

Reagent Preparation:

-

Antibody Solution: Reconstitute and dilute the specific antibody to the working concentration as determined by antibody titration experiments.

-

Radiolabeled Antigen (Tracer): Dilute the high-specific-activity radiolabeled antigen (e.g., ¹²⁵I-labeled hormone) in an appropriate assay buffer.

-

Standards: Prepare a series of standards with known concentrations of the unlabeled antigen.

-

Assay Buffer: Typically a phosphate-buffered saline (PBS) or Tris-based buffer containing a protein carrier (e.g., bovine serum albumin) to prevent non-specific binding.

-

Separation Reagent: A secondary antibody or a solid-phase separation system (e.g., magnetic beads, coated tubes) to separate bound from free antigen.

-

-

Assay Procedure:

-

Pipette the standards, controls, and unknown samples into appropriately labeled tubes.

-

Add the diluted specific antibody to all tubes except for the non-specific binding (NSB) tubes.

-

Add the diluted radiolabeled antigen to all tubes.

-

Vortex the tubes gently and incubate at the recommended temperature (e.g., 4°C, room temperature, or 37°C) for the specified duration to allow for competitive binding to reach equilibrium.

-

Add the separation reagent to all tubes (except for the total counts tubes) to precipitate the antibody-bound antigen.

-

Incubate as required for the separation reagent to act.

-

Centrifuge the tubes at a specified speed and duration to pellet the bound fraction.

-

Decant or aspirate the supernatant, which contains the free radiolabeled antigen.

-

-

Gamma Counting:

-

Place the tubes containing the pelleted bound fraction into the WIZARD² 2470 sample racks.

-

Select the appropriate protocol for the radionuclide being used (e.g., ¹²⁵I).

-

Initiate the counting sequence. The instrument will measure the counts per minute (CPM) for each tube.

-

-

Data Analysis:

-

The instrument's software or external data analysis software can be used to generate a standard curve by plotting the CPM of the standards against their known concentrations.

-

The concentration of the antigen in the unknown samples is then interpolated from this standard curve.

-

Chromium-51 Release Cytotoxicity Assay

This assay is a widely used method to measure cell-mediated cytotoxicity. Target cells are labeled with ⁵¹Cr, which is released into the supernatant upon cell lysis by cytotoxic effector cells (e.g., Natural Killer cells or Cytotoxic T Lymphocytes).

Methodology:

-

Target Cell Labeling:

-

Harvest target cells and resuspend them in a complete cell culture medium.

-

Add Na₂⁵¹CrO₄ to the cell suspension and incubate for 1-2 hours at 37°C to allow for chromium uptake.

-

Wash the labeled target cells multiple times with fresh medium to remove unincorporated ⁵¹Cr.

-

Resuspend the labeled target cells at the desired concentration.

-

-

Assay Setup:

-

Plate the labeled target cells in a 96-well round-bottom plate.

-

Prepare effector cells at various concentrations to achieve different effector-to-target (E:T) ratios.

-

Add the effector cells to the wells containing the target cells.

-

Controls:

-

Spontaneous Release: Target cells incubated with medium only (measures the baseline release of ⁵¹Cr).

-

Maximum Release: Target cells incubated with a lysis buffer (e.g., Triton X-100) to determine the total incorporated ⁵¹Cr.

-

-

-

Incubation and Supernatant Collection:

-

Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator to allow for cell-mediated lysis.

-

Centrifuge the plate to pellet the cells.

-

Carefully collect a defined volume of the supernatant from each well and transfer it to gamma counting tubes.

-

-

Gamma Counting:

-

Place the counting tubes in the WIZARD² 2470 sample racks.

-

Select the pre-programmed protocol for ⁵¹Cr.

-

Start the counting process.

-

-

Data Analysis:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Plot the % specific lysis against the E:T ratio to visualize the cytotoxic activity.

-

Visualizations: Pathways and Workflows

To further elucidate the application of the WIZARD² 2470 in a research context, the following diagrams illustrate a key signaling pathway often studied using RIA and the general experimental workflows.

Growth Hormone Signaling Pathway

Radioimmunoassays are frequently employed in endocrinology research and diagnostics to quantify hormone levels. The Growth Hormone (GH) signaling pathway is a critical regulator of growth and metabolism, and its dysregulation is implicated in various diseases. The WIZARD² 2470 can be used to accurately measure GH levels in biological samples as part of studies investigating this pathway.

Experimental Workflow: Radioimmunoassay (RIA)

The following diagram outlines the major steps in a typical RIA protocol, from sample preparation to data analysis.

Logical Workflow of the WIZARD² 2470 Counter

This diagram illustrates the logical flow of operations within the WIZARD² 2470, from sample loading to final data output.

Conclusion

The PerkinElmer WIZARD² 2470 Automatic Gamma Counter is a powerful and versatile instrument that is well-suited for a wide range of applications in research and drug development. Its extensive radionuclide library, coupled with its high-throughput capabilities and sophisticated data analysis software, provides researchers with the tools necessary to conduct sensitive and reproducible experiments. This technical guide has provided an in-depth look at the instrument's radionuclide library, detailed key experimental protocols, and visualized relevant workflows and pathways, offering a valuable resource for both new and experienced users.

References

WIZARD² Automatic Gamma Counter: A Technical Guide to Throughput and Sample Capacity for Researchers

The PerkinElmer 2470 WIZARD² is a versatile and high-throughput automatic gamma counter designed to meet the demands of modern research, particularly in drug development and life sciences. Its robust design, scalability in detector configurations, and advanced software features make it a cornerstone instrument for applications requiring the quantification of gamma-emitting radionuclides. This guide provides an in-depth look at the instrument's throughput, sample capacity, and the methodologies for key experimental applications.

Quantitative Performance and Specifications

The 2470 WIZARD² is available in several configurations to suit varying laboratory needs, from routine assays to high-throughput screening. The key performance indicators are summarized in the tables below.

Sample Capacity and Throughput

The sample capacity and throughput of the 2470 WIZARD² are dependent on the specific model configuration. The instrument is available in two main chassis sizes, accommodating either 550 or 1000 samples, and can be equipped with one, two, five, or ten detectors. The use of multiple detectors allows for the simultaneous counting of several samples, significantly increasing throughput.

| Feature | 550-Sample Models | 1000-Sample Models |

| Maximum Sample Load | 550 samples | 1000 samples |

| Rack Capacity | 55 racks (10 samples per rack) | 100 racks (10 samples per rack) |

| Available Detector Configurations | 1, 2, 5, or 10 detectors | 5 or 10 detectors |

Table 1: Sample Capacity and Detector Configurations of 2470 WIZARD² Models.[1][2][3]

The theoretical throughput is a function of the number of detectors and the counting time per sample. For instance, with a 1-minute counting time per sample, a 10-detector model can process up to 600 samples per hour. However, the actual throughput will vary based on the specific assay requirements, including the desired precision and the activity of the samples.

Instrument and Detector Specifications

The core of the 2470 WIZARD² is its high-efficiency well-type detectors, which provide a 4π counting geometry for optimal sample measurement.[1][4]

| Specification | Value |

| Detector System | 1, 2, 5, or 10 independent well-type detectors made of thallium-activated sodium iodide (NaI(Tl)) crystals.[1][2][4] |

| Crystal Dimensions | 50 mm height x 32 mm diameter.[1][4] |

| Energy Range | 15 - 1000 keV.[1][5] |

| Maximum Count Rate | Approximately 6 million Disintegrations Per Minute (DPM) for ¹²⁵I.[1][5] |

| Multichannel Analyzer | 2048 channels with a dead time of 2.5 µs.[1][2][4] |

| Radionuclide Library | Pre-programmed for 45 common radionuclides, with the option to add user-defined isotopes.[1][5] |

| Sample Tube Compatibility | Accommodates a wide range of tubes, including microcentrifuge and Eppendorf® tubes, with a maximum diameter of 13 mm in automatic operation.[2][6] |

| Sample Racks | 10-position plastic racks with barcode identification for protocol and rack number. Compatible with most centrifuges up to 2500 x G.[1][2] |

| Radiation Shielding | Minimum of 12 mm lead shielding around the detector assembly and 30 mm against the conveyor.[1][4] |

Table 2: Key Technical Specifications of the 2470 WIZARD².

Experimental Protocols

The 2470 WIZARD² is ideally suited for a variety of common assays in drug development and research, including Radioimmunoassays (RIA) and Chromium-51 (⁵¹Cr) release assays.

General Radioimmunoassay (RIA) Protocol

Radioimmunoassays are highly sensitive in vitro assays used to measure the concentration of antigens (e.g., hormones, drugs) in a sample. The principle of competitive binding is employed, where a radiolabeled antigen competes with an unlabeled antigen for a limited number of antibody binding sites.

Methodology:

-

Reagent Preparation: Prepare standards with known concentrations of the unlabeled antigen, quality controls, and samples for analysis.

-

Assay Setup: In appropriate sample tubes, pipette the sample, standard, or control.

-

Addition of Labeled Antigen: Add a fixed amount of the radiolabeled antigen (e.g., ¹²⁵I-labeled) to each tube.

-

Addition of Antibody: Add a specific antibody in a concentration that will bind approximately 30-50% of the labeled antigen in the absence of any unlabeled antigen.

-

Incubation: Incubate the mixture for a specified period (e.g., 1-24 hours) at a controlled temperature (e.g., 4°C or room temperature) to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Antigen: Separate the antibody-bound antigen from the free (unbound) antigen. This can be achieved by methods such as precipitation with a second antibody or polyethylene glycol, or by using solid-phase coated tubes or beads.

-

Decanting/Aspiration: Following centrifugation to pellet the bound fraction, carefully decant or aspirate the supernatant containing the free labeled antigen.

-

Gamma Counting: Place the sample tubes containing the radioactive pellet into the 2470 WIZARD² racks.

-

Data Acquisition: Initiate the counting protocol on the instrument. The counts per minute (CPM) for each sample will be measured.

-

Data Analysis: A standard curve is generated by plotting the CPM of the standards against their known concentrations. The concentration of the unknown samples is then interpolated from this curve. The instrument's accompanying software, such as MyAssays® Desktop Pro, can automate this analysis, including curve fitting (e.g., 4PL or 5PL).[2]

Chromium-51 (⁵¹Cr) Release Assay Protocol

The ⁵¹Cr release assay is a widely used method to quantify cell-mediated cytotoxicity. It measures the lysis of target cells by cytotoxic lymphocytes (e.g., NK cells or CTLs).

Methodology:

-

Target Cell Labeling:

-

Resuspend target cells in a suitable medium (e.g., IMDM with 7.5% FCS).

-

Add Na₂⁵¹CrO₄ (e.g., 50 µCi) and incubate for 1 hour at 37°C to allow for cellular uptake of the ⁵¹Cr.

-

Wash the labeled target cells multiple times with fresh medium to remove unincorporated ⁵¹Cr.

-

Resuspend the cells to a known concentration.

-

-

Assay Setup:

-

In a 96-well round-bottom plate, add 1 x 10⁴ labeled target cells to each well.

-

Add effector cells at various effector-to-target (E:T) ratios (e.g., 27:1, 9:1, 3:1, 1:1).

-

Controls:

-

Spontaneous Release: Target cells incubated with medium only (measures baseline leakage of ⁵¹Cr).

-

Maximum Release: Target cells incubated with a detergent (e.g., 1-2% Triton X-100) to induce complete lysis.

-

-

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for cell lysis by the effector cells.

-

Sample Collection:

-

Centrifuge the plate to pellet the intact cells and cell debris.

-

Carefully collect a portion of the supernatant (e.g., 30 µl) from each well, which contains the released ⁵¹Cr.

-

-

Gamma Counting:

-

Transfer the collected supernatant into polystyrene tubes suitable for the 2470 WIZARD².

-

Load the tubes into the instrument's racks and initiate the counting protocol.

-

-

Data Analysis:

-

The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

"Experimental Release" is the CPM from wells with both target and effector cells.

-

"Spontaneous Release" is the CPM from wells with target cells and medium only.

-

"Maximum Release" is the CPM from wells with target cells and detergent.

-

References

- 1. Gamma counter - Wikipedia [en.wikipedia.org]

- 2. manuals.plus [manuals.plus]

- 3. WIZARD2 2470 Gamma Counter [uochb.cz]

- 4. Wizard2 1-検出器ガンマカウンター、550サンプル | Revvity [revvity.co.jp]

- 5. Gamma Counters in Nuclear Medicine: Technology, Applications, and Best Practices for Radioactivity Measurement [labx.com]

- 6. WIZARD2 Automatic Gamma Counter - School of Biomedical Sciences - University of Queensland [biomedical-sciences.uq.edu.au]

Methodological & Application

Application Note: High-Throughput Cytotoxicity Screening Using the Chromium-51 Release Assay with Gamma Counting

Audience: Researchers, scientists, and drug development professionals in immunology, oncology, and cellular therapy fields.

Introduction:

The chromium-51 (⁵¹Cr) release assay is a highly sensitive and well-established method for quantifying cell-mediated cytotoxicity.[1][2][3] This technique is widely employed in basic research and preclinical studies to assess the lytic capability of immune effector cells, such as cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, against target cells (e.g., tumor cells or virus-infected cells).[1][4] The assay's principle is based on the pre-loading of target cells with radioactive ⁵¹Cr. When effector cells induce lysis of the target cells, the ⁵¹Cr is released into the cell culture supernatant.[2][3] The amount of radioactivity in the supernatant, quantified by a gamma counter, is directly proportional to the extent of cell lysis. This application note provides a detailed protocol for performing a ⁵¹Cr release assay using a gamma counter for the detection of cytotoxicity.

Principle of the Assay

Target cells are incubated with sodium chromate (Na₂⁵¹CrO₄), which passively enters the cells and is reduced to Cr³⁺, becoming trapped within the cytoplasm. These labeled target cells are then co-cultured with effector cells. Upon target cell lysis by effector cells, the trapped ⁵¹Cr is released into the supernatant. By measuring the radioactivity of the supernatant using a gamma counter, the percentage of specific cell lysis can be calculated.

Experimental Workflow

Caption: Experimental workflow of the Chromium-51 release assay.

Materials and Reagents

-

Cells:

-

Target cells (e.g., tumor cell line)

-

Effector cells (e.g., CTLs, NK cells, or PBMCs)

-

-

Media and Buffers:

-

Complete cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum and antibiotics)

-

Phosphate-buffered saline (PBS)

-

-

Radioisotope:

-

Sodium chromate (Na₂⁵¹CrO₄) solution (1 mCi/mL)

-

-

Reagents for Controls:

-

Detergent solution (e.g., 2-5% Triton X-100 or 1% SDS) for maximum release control

-

-

Equipment and Consumables:

-

Gamma counter

-

Centrifuge with a 96-well plate rotor

-

96-well round-bottom plates

-

Pipettes and sterile tips

-

15 mL and 50 mL conical tubes

-

CO₂ incubator (37°C, 5% CO₂)

-

Appropriate radiation shielding and disposal containers

-

Experimental Protocol

1. Target Cell Labeling with ⁵¹Cr

-

Harvest target cells and wash them once with complete medium.

-

Resuspend the cell pellet at a concentration of 1 x 10⁶ cells/mL in complete medium.

-

Add 100 µCi of ⁵¹Cr per 1 x 10⁶ cells.

-

Incubate the cells in a 37°C water bath or incubator for 1-2 hours, with occasional mixing.[1] The optimal labeling time may vary depending on the cell type.[1][2]

-

After incubation, wash the labeled cells three times with 10 mL of complete medium to remove unincorporated ⁵¹Cr. Centrifuge at 300-400 x g for 5 minutes for each wash.

-

Resuspend the final cell pellet in complete medium at a concentration of 1 x 10⁵ cells/mL.

2. Effector Cell Preparation

-

Prepare effector cells at various concentrations to achieve the desired effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1, 12.5:1).[5]

-

Resuspend the effector cells in complete medium.

3. Cytotoxicity Assay Setup

-

In a 96-well round-bottom plate, set up the following conditions in triplicate:

-

Spontaneous Release: 100 µL of labeled target cells (1 x 10⁴ cells) and 100 µL of complete medium.[2]

-

Maximum Release: 100 µL of labeled target cells (1 x 10⁴ cells) and 100 µL of detergent solution.[2]

-

Experimental Wells: 100 µL of labeled target cells (1 x 10⁴ cells) and 100 µL of effector cells at the desired E:T ratios.

-

-

Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.[6]

4. Harvesting and Gamma Counting

-

After incubation, centrifuge the plate at 200-300 x g for 5 minutes to pellet the cells.

-

Carefully transfer 100 µL of the supernatant from each well to a corresponding tube suitable for the gamma counter.

-

Measure the radioactivity (counts per minute, CPM) of each supernatant sample using a gamma counter.

5. Data Analysis

Calculate the percentage of specific lysis for each experimental well using the following formula:[2][5][7]

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Where:

-

Experimental Release: The average CPM from the experimental wells.

-

Spontaneous Release: The average CPM from the spontaneous release wells.

-

Maximum Release: The average CPM from the maximum release wells.

Data Presentation

The following table provides an example of how to structure the quantitative data obtained from a chromium release assay.

| Condition | E:T Ratio | Replicate 1 (CPM) | Replicate 2 (CPM) | Replicate 3 (CPM) | Average CPM | % Specific Lysis |

| Spontaneous Release | N/A | 250 | 275 | 260 | 261.67 | N/A |

| Maximum Release | N/A | 4500 | 4650 | 4575 | 4575.00 | N/A |

| Experimental | 100:1 | 3800 | 3950 | 3875 | 3875.00 | 83.76% |

| Experimental | 50:1 | 2900 | 3050 | 2975 | 2975.00 | 62.89% |

| Experimental | 25:1 | 1800 | 1925 | 1850 | 1858.33 | 37.02% |

| Experimental | 12.5:1 | 950 | 1025 | 980 | 985.00 | 16.77% |

Troubleshooting

| Issue | Possible Cause | Solution |

| High Spontaneous Release (>20%) | Target cells are unhealthy or damaged during labeling. | Ensure target cells are in the logarithmic growth phase and handle them gently. Reduce the labeling time or the amount of ⁵¹Cr. |

| Over-incubation of the assay. | Optimize the incubation time; 4-6 hours is standard. | |

| Low Maximum Release | Incomplete lysis of target cells. | Use a higher concentration of detergent or a stronger detergent. Ensure proper mixing. |

| Low labeling efficiency. | Increase the incubation time with ⁵¹Cr or the amount of radioisotope used. | |

| High Variability Between Replicates | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing of cell suspensions before plating. |

| Uneven distribution of cells. | Gently tap the plate after adding cells to ensure even distribution. | |

| Low Specific Lysis | Ineffective effector cells. | Verify the viability and activity of effector cells using a positive control. |

| Target cells are resistant to lysis. | Use a target cell line known to be sensitive to the effector cells being tested. | |

| Suboptimal E:T ratio. | Test a wider range of E:T ratios. |

Safety Precautions

Working with ⁵¹Cr requires adherence to institutional guidelines for handling radioactive materials.[8] Always wear appropriate personal protective equipment (PPE), work in a designated area, and use proper shielding.[8] All radioactive waste must be disposed of according to radiation safety regulations.[9] The half-life of ⁵¹Cr is 27.7 days.[9]

References

- 1. Rutgers New Jersey Medical School [njms.rutgers.edu]

- 2. revvity.com [revvity.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. 51Cr-release to monitor NK cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of Benchtop Microplate Beta Counters with the Traditional Gamma Counting Method for Measurement of Chromium-51 Release in Cytotoxic Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Standard 4-hours Chromium-51 (51Cr) Release Assay [bio-protocol.org]

- 7. mdpi.com [mdpi.com]

- 8. Determining Optimal Cytotoxic Activity of Human Her2neu Specific CD8 T cells by Comparing the Cr51 Release Assay to the xCELLigence System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hiv-forschung.de [hiv-forschung.de]

Measuring Cell Proliferation: A Detailed Guide Using the 2470 WIZARD² Automatic Gamma Counter

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing cell proliferation assays using the PerkinElmer 2470 WIZARD² Automatic Gamma Counter. The focus is on the widely used [³H]-thymidine incorporation assay, a robust method for quantifying DNA synthesis as a direct measure of cell division. While the 2470 WIZARD² is primarily a gamma counter, its high sensitivity and versatile software allow for the effective detection of beta-emitting isotopes, such as tritium (³H), through the principles of liquid scintillation counting.

Introduction to Cell Proliferation Assays

Cell proliferation is a fundamental biological process involving the increase in the number of cells as a result of cell growth and division. The study of cell proliferation is crucial in many areas of biomedical research, including cancer biology, immunology, toxicology, and drug development. A variety of assays have been developed to measure cell proliferation, each with its own advantages and limitations.

The [³H]-thymidine incorporation assay remains a gold standard due to its direct measurement of DNA synthesis.[1] In this assay, cells are incubated with [³H]-thymidine, a radiolabeled nucleoside that is incorporated into the DNA of actively dividing cells. The amount of incorporated radioactivity is then quantified and serves as a direct indicator of the rate of cell proliferation.

Principle of [³H]-Thymidine Incorporation Assay

The assay is based on the principle that proliferating cells in the S-phase of the cell cycle will incorporate the thymidine analogue, [³H]-thymidine, into their newly synthesized DNA.[1]

The general workflow involves:

-

Cell Culture: Cells are seeded in microplates and treated with the compounds of interest (e.g., growth factors, inhibitors).

-

Radiolabeling: [³H]-thymidine is added to the cell culture medium and incubated for a specific period.

-

Cell Harvesting: The cells are harvested onto a glass fiber filter mat, which traps the cellular DNA containing the incorporated [³H]-thymidine. Unincorporated [³H]-thymidine is washed away.

-

Scintillation Counting: The filter discs are placed in scintillation vials with a liquid scintillation cocktail. The beta particles emitted by the ³H atoms excite the scintillant, causing it to emit photons of light.

-

Detection: The 2470 WIZARD², equipped with sensitive photomultiplier tubes (PMTs), detects these light emissions. The instrument's software then quantifies the radioactivity, typically expressed in Counts Per Minute (CPM) or Disintegrations Per Minute (DPM).

Key Signaling Pathways in Cell Proliferation

Understanding the molecular mechanisms that regulate cell proliferation is essential for interpreting assay results. Several key signaling pathways converge on the cell cycle machinery to control cell division.

Figure 1: Simplified overview of major signaling pathways regulating cell proliferation.